molecular formula C11H16N2O3 B3232295 tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate CAS No. 1337881-09-0

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

Cat. No.: B3232295
CAS No.: 1337881-09-0
M. Wt: 224.26 g/mol
InChI Key: HJGLZKRZMNIOIO-UHFFFAOYSA-N
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Description

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a pyridine ring, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile building block for the development of more complex molecules . The Boc group is a widely used protecting group in synthetic chemistry because of its stability under basic conditions and its selective removal under mild acidic conditions, which is crucial for multi-step synthesis workflows . This compound is strictly for research use and is not intended for human or veterinary applications. Researchers can use this compound as a precursor in nucleophilic substitution and coupling reactions to develop novel pharmaceuticals and agrochemicals . Its structural features suggest potential as an intermediate in projects targeting various therapeutic areas. For instance, similar carbamate derivatives have been explored for their potential to enhance CFTR function in cystic fibrosis research and have shown neuroprotective properties in studies related to Alzheimer's disease . Post-synthesis purification is typically achieved through methods like column chromatography or recrystallization to ensure high purity and pharmaceutical-grade material . Handling should be conducted in accordance with laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-(5-hydroxypyridin-2-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13(4)9-6-5-8(14)7-12-9/h5-7,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGLZKRZMNIOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143846
Record name Carbamic acid, N-(5-hydroxy-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337881-09-0
Record name Carbamic acid, N-(5-hydroxy-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(5-hydroxy-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

2.1 Organic Synthesis
The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various functional group modifications, which can lead to the development of novel compounds with enhanced properties.

2.2 Medicinal Chemistry
In medicinal chemistry, tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate has been studied for its potential pharmacological activities. Its derivatives have shown promise in:

  • Anti-inflammatory Activity: Compounds derived from this structure have demonstrated significant effects in reducing inflammation in vivo models.
  • Neuroprotective Effects: Studies indicate that related pyridine derivatives can mitigate oxidative stress and improve mitochondrial function in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Case Studies

5.1 Neuroprotective Effects
A notable study evaluated the neuroprotective properties of pyridine derivatives similar to this compound. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels and apoptosis in neuronal cells subjected to oxidative stress.

5.2 Anti-inflammatory Screening
In vivo experiments have shown that several carbamate derivatives exhibit substantial anti-inflammatory effects when tested against carrageenan-induced edema in rats. These findings suggest that such compounds could serve as effective alternatives or adjuncts to traditional anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and the carbamate moiety play crucial roles in its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural features include a pyridine ring with a hydroxyl group (electron-withdrawing) and a Boc-protected methylamine. Below is a comparison with structurally related pyridine carbamates:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Differences
tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate 5-OH, pyridin-2-yl, methyl C₁₁H₁₆N₂O₃ 224.26 (calculated) Hydroxyl group enhances polarity and H-bonding capability.
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 5-OCH₃, pyridin-3-yl, methyl C₁₂H₁₈N₂O₃ 238.28 Methoxy group increases lipophilicity vs. hydroxyl. Pyridin-3-yl alters electronic distribution.
tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate 2-Cl, 5-CH₃, pyridin-3-yl C₁₂H₁₇ClN₂O₂ 256.73 Chlorine (electron-withdrawing) and methyl substituents affect reactivity and steric bulk.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate 5-Br, 3-OCH₃, pyridin-2-yl C₁₂H₁₇BrN₂O₃ 317.18 Bromine enables cross-coupling reactions; methoxy at 3-position alters regioselectivity.
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate 5-Br, 6-Cl, 3-OH, pyridin-2-yl C₁₀H₁₂BrClN₂O₃ 323.57 Dual halogenation increases steric hindrance and potential for nucleophilic substitution.

Physicochemical Properties

  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound increases polarity and aqueous solubility compared to methoxy analogs (e.g., C₁₂H₁₈N₂O₃ in ), which are more lipophilic.
  • Halogenated Derivatives : Bromine and chlorine substituents (e.g., in ) lower electron density on the pyridine ring, enhancing susceptibility to electrophilic substitution or cross-coupling reactions.

Biological Activity

tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structural features, particularly the hydroxypyridine moiety and carbamate functional group, suggest potential biological activities, including enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group enhances its binding affinity to enzymes and receptors, while the carbamate moiety can facilitate covalent interactions. Such interactions can modulate the activity of target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation pathways. In vivo studies showed that a single oral administration resulted in sustained FAAH inhibition in rat models, correlating with elevated levels of anandamide (AEA), a neuroprotective endocannabinoid .
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity. Similar carbamate derivatives have shown varying degrees of efficacy against bacterial strains, indicating that this compound could possess similar properties .
  • Neuroprotective Effects : The compound's interaction with central nervous system targets suggests potential neuroprotective effects. Its ability to modulate inflammatory responses in neuronal cells has been noted, which may be beneficial in conditions such as Alzheimer's disease .

Case Study 1: FAAH Inhibition

In a study assessing the pharmacokinetics of related compounds, this compound demonstrated high oral bioavailability and significant brain penetration in rat models. After administration at a dose of 1 mg/kg, sustained inhibition of brain FAAH activity was observed for over 24 hours. This effect correlated with increased AEA levels in both brain and plasma samples .

Case Study 2: Antimicrobial Activity

In vitro assays evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated moderate inhibitory concentrations compared to standard antibiotics, suggesting that structural modifications could enhance its antimicrobial potency .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionSustained FAAH inhibition; elevated AEA levels
Antimicrobial ActivityModerate inhibitory effects against bacteria
NeuroprotectionModulation of inflammatory responses in neuronal cells

Table 2: Pharmacokinetic Profile

ParameterValueReference
Oral Bioavailability88%
Brain Penetration Ratio1.3–1.6
Duration of Action>24 hours

Q & A

Q. What are the common synthetic routes for tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate?

The synthesis typically involves coupling a hydroxyl-substituted pyridine derivative with tert-butyl chloroformate in the presence of a base such as cesium carbonate (Cs₂CO₃) or triethylamine. For example, the reaction of 5-hydroxypyridin-2-ylmethylamine with tert-butyl chloroformate under inert conditions (e.g., nitrogen atmosphere) at 0–5°C minimizes side reactions like hydrolysis . Purification often employs column chromatography or recrystallization to isolate the carbamate product.

Q. How can this compound be characterized to confirm its structure and purity?

Key analytical methods include:

  • X-ray crystallography : Using programs like SHELXL (for refinement) and SHELXS (for structure solution) to determine molecular geometry and confirm stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm for nine equivalent protons) and hydroxyl proton resonance .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ for C₁₁H₁₈N₂O₃: calculated 226.13, observed 226.14) .

Q. What are the stability and storage recommendations for this compound?

The carbamate group is sensitive to hydrolysis under acidic or basic conditions. Store at 2–8°C in a dry, inert environment (e.g., argon atmosphere) to prevent degradation. Avoid prolonged exposure to light, moisture, or incompatible materials like strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. What reaction mechanisms govern the carbamate group’s reactivity in nucleophilic substitutions?

The carbamate’s carbonyl carbon is electrophilic, enabling nucleophilic attack by amines or alcohols. For example, hydrolysis under acidic conditions proceeds via a tetrahedral intermediate, yielding 5-hydroxypyridin-2-ylmethylamine and tert-butanol. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity in substitutions .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:

  • Reproducing experiments with rigorously purified batches (≥95% purity by HPLC).
  • Molecular docking simulations : Compare binding affinities against crystallographic enzyme structures (e.g., using AutoDock Vina) to validate hypothesized interactions .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the hydroxyl group with methoxy) to isolate contributing functional groups .

Q. What experimental designs mitigate toxicity risks during handling?

  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .
  • Personal protective equipment (PPE) : Nitrile gloves (tested for permeation resistance), safety goggles, and lab coats.
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, and incinerate organic waste at ≥1000°C .

Q. How is this compound applied in medicinal chemistry research?

It serves as a:

  • Protecting group : The tert-butyl carbamate shields amines during multi-step syntheses (e.g., peptide coupling), with subsequent deprotection using trifluoroacetic acid .
  • Enzyme inhibitor scaffold : Modifications to the pyridine ring (e.g., halogenation) enhance binding to targets like kinases or acetylcholinesterase, as seen in SAR studies of related carbamates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate

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